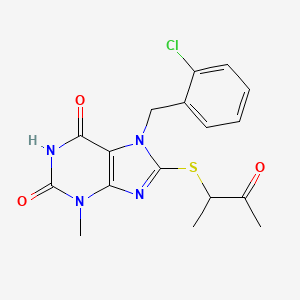

7-(2-chlorobenzyl)-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione

Description

This compound belongs to the xanthine-derived purine-2,6-dione family, characterized by a bicyclic purine core modified with substituents at positions 7 and 8. The 7-position is substituted with a 2-chlorobenzyl group, while the 8-position features a thioether linkage to a 3-oxobutan-2-yl moiety.

Properties

IUPAC Name |

7-[(2-chlorophenyl)methyl]-3-methyl-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O3S/c1-9(23)10(2)26-17-19-14-13(15(24)20-16(25)21(14)3)22(17)8-11-6-4-5-7-12(11)18/h4-7,10H,8H2,1-3H3,(H,20,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRSKRILRGRDLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)SC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402470-63-7 | |

| Record name | 7-(2-CL-BENZYL)-3-ME-8-((1-ME-2-OXOPROPYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

7-(2-chlorobenzyl)-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione, with the molecular formula and a molecular weight of 392.86 g/mol, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure which includes a chlorobenzyl group and a thioether moiety, suggesting possible interactions with various biological targets.

The compound's structural features are as follows:

- IUPAC Name : 7-[(2-chlorophenyl)methyl]-3-methyl-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione

- Molecular Formula :

- Molecular Weight : 392.86 g/mol

- Purity : Typically around 95%.

Biological Activity Overview

Research into the biological activity of this compound indicates a variety of potential therapeutic applications, particularly in cancer and antimicrobial treatments. The following sections summarize key findings from recent studies.

Anticancer Activity

Several studies have investigated the cytotoxic effects of purine derivatives on cancer cell lines:

- Mechanism of Action : The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7). The presence of chlorine substituents appears to enhance its cytotoxicity .

- Synergistic Effects : When combined with doxorubicin, a widely used chemotherapeutic agent, the compound exhibited significant synergistic effects, indicating that it may enhance the efficacy of existing cancer treatments .

Antimicrobial Properties

The biological activity of similar purine derivatives has also been linked to antimicrobial effects:

- Antifungal Activity : Compounds with structural similarities have demonstrated antifungal properties against pathogens such as Fusarium oxysporum and Candida albicans. While specific data on this compound is limited, its structural analogs suggest potential effectiveness .

- Bacterial Inhibition : Preliminary studies indicate that modifications to the purine structure can lead to increased antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

A selection of relevant studies provides insight into the biological activity of similar compounds:

Comparison with Similar Compounds

Key Structural Features :

- 7-position : 2-Chlorobenzyl group (electron-withdrawing Cl enhances lipophilicity and aromatic interactions).

- 8-position : (3-Oxobutan-2-yl)thio group (thioether improves resistance to oxidative degradation compared to oxygen analogs).

- 3-position : Methyl group (prevents N-demethylation, a common metabolic pathway for xanthines).

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of purine-2,6-diones are highly sensitive to substitutions at positions 7 and 8. Below is a detailed comparison with key analogs:

Modifications at the 8-Position

Table 1: Impact of 8-Substituents on Key Properties

Key Observations :

- Thioether vs. Oxygen Ethers : Thioether-containing analogs (e.g., target compound, ) exhibit greater metabolic stability than oxygen-based derivatives (e.g., pyridinyloxy in ), but may have reduced CNS penetration due to higher molecular weight .

- Chain Length : Longer alkyl chains (e.g., octylsulfanyl in ) increase lipophilicity but compromise solubility, whereas shorter chains (e.g., isopentylthio in ) improve bioavailability.

Modifications at the 7-Position

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.